

# Investigating Onatasertib in Novel Cancer Models: A Technical Guide

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## Compound of Interest

Compound Name: *Onatasertib*

Cat. No.: *B606527*

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## Introduction

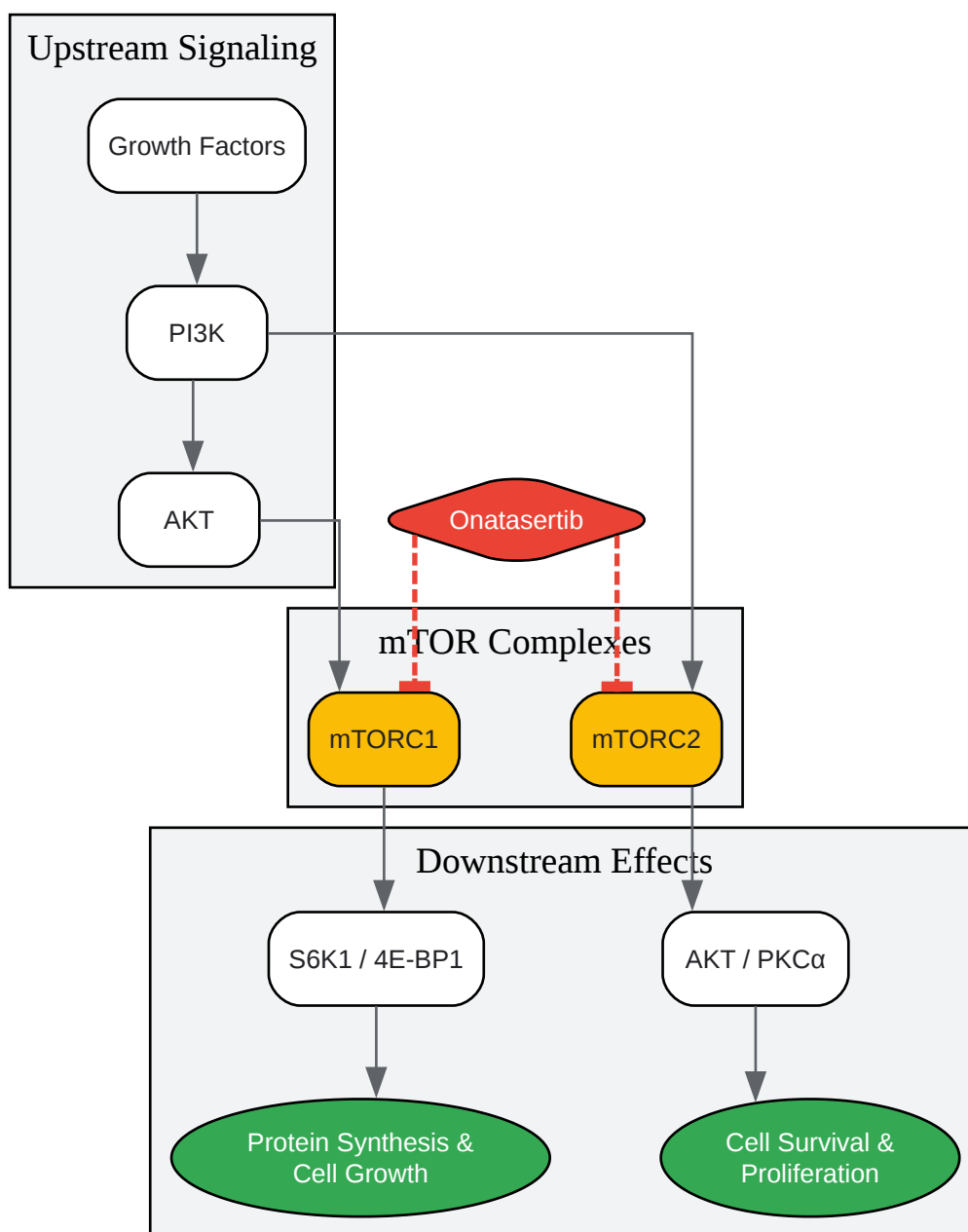
**Onatasertib** (also known as CC-223 or ATG-008) is an orally bioavailable, potent, and selective dual inhibitor of mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTORC2.[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in a wide range of human cancers.[1] By targeting both mTORC1 and mTORC2, **Onatasertib** offers a more comprehensive blockade of this pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1.[3][4] This guide provides an in-depth overview of the preclinical and clinical investigation of **Onatasertib** in novel cancer models, including detailed experimental protocols and a discussion of potential resistance mechanisms.

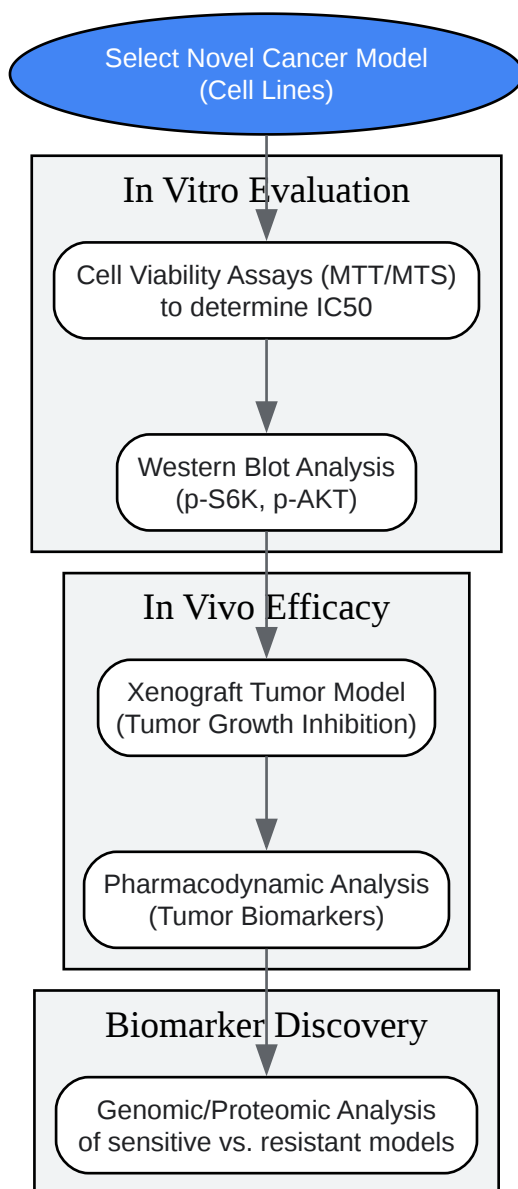
## Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

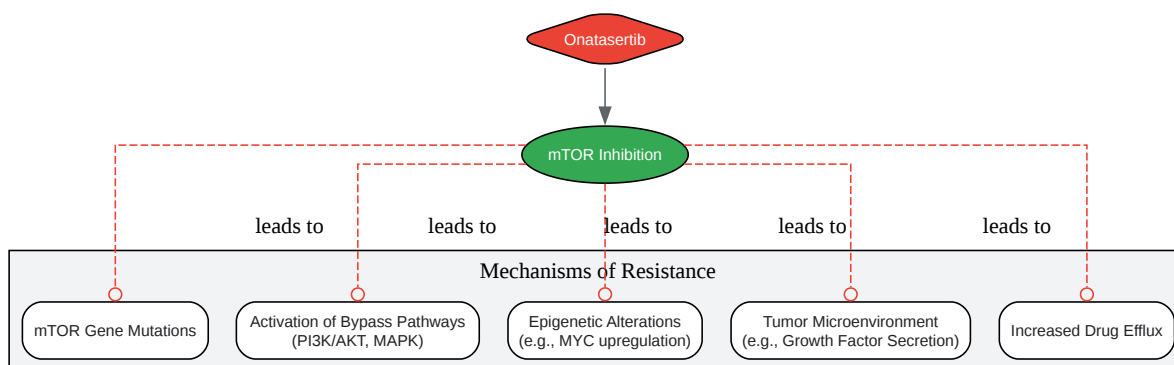
**Onatasertib** exerts its anti-neoplastic activity by inhibiting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[1]

- mTORC1 controls protein synthesis, cell growth, and proliferation by phosphorylating downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
- mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt, protein kinase C (PKC), and serum/glucocorticoid-regulated kinase 1 (SGK1).

By inhibiting both complexes, **Onatasertib** leads to the induction of tumor cell apoptosis and a reduction in cell proliferation.[\[2\]](#)







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## References

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